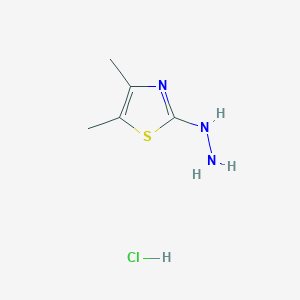
BOTULINUS TOXIN F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Botulinus toxin F is a highly potent neurotoxic protein produced by the bacterium Clostridium botulinum and related species. It is one of the seven distinct serotypes of botulinum toxin, labeled A through G. This compound, like other botulinum toxins, inhibits the release of the neurotransmitter acetylcholine from axon endings at the neuromuscular junction, causing flaccid paralysis. This toxin is known for its medical and cosmetic applications, although it is less commonly used compared to botulinum toxin types A and B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of botulinus toxin F involves the cultivation of Clostridium botulinum under anaerobic conditions. The bacteria are grown in a nutrient-rich medium, and the toxin is produced during the bacterial growth phase. The culture is then subjected to a series of purification steps to isolate the toxin. These steps typically include precipitation, centrifugation, and chromatography techniques to achieve a high-purity product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Fermentation: Large-scale fermentation of Clostridium botulinum in bioreactors under strictly controlled conditions.
Harvesting: The bacterial culture is harvested, and the cells are lysed to release the toxin.
Purification: The toxin is purified using advanced chromatography techniques to remove impurities and achieve the desired concentration and purity.
Formulation: The purified toxin is formulated into a stable product suitable for medical or cosmetic use.
Chemical Reactions Analysis
Types of Reactions: Botulinus toxin F primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind to specific receptors on nerve cells and inhibit neurotransmitter release.
Common Reagents and Conditions: The toxin’s activity can be modulated by various factors, including pH, temperature, and the presence of specific ions like calcium. These conditions are carefully controlled during its production and application to ensure optimal activity and stability .
Major Products Formed: The primary product of this compound’s action is the inhibition of acetylcholine release, leading to muscle paralysis. This effect is utilized in various therapeutic and cosmetic applications to treat conditions like muscle spasms, dystonia, and wrinkles .
Scientific Research Applications
Botulinus toxin F has a wide range of scientific research applications:
Chemistry: It is used as a model protein to study protein-protein interactions and enzyme mechanisms.
Biology: Researchers use it to investigate the mechanisms of neurotransmitter release and synaptic function.
Medicine: It is employed in the treatment of various neuromuscular disorders, including spasticity, dystonia, and chronic migraine.
Industry: The toxin is used in the development of new pharmaceuticals and cosmetic products.
Mechanism of Action
Botulinus toxin F exerts its effects by targeting the neuromuscular junction. The toxin binds to specific receptors on the surface of nerve cells and is internalized through receptor-mediated endocytosis. Once inside the nerve terminal, the toxin cleaves specific proteins involved in the release of acetylcholine, a neurotransmitter essential for muscle contraction. This cleavage prevents the release of acetylcholine, leading to muscle paralysis .
The molecular targets of this compound include the SNARE proteins, which are critical for the fusion of synaptic vesicles with the nerve cell membrane. By cleaving these proteins, the toxin effectively blocks neurotransmitter release and disrupts normal nerve function .
Comparison with Similar Compounds
Botulinum toxin A: The most widely used serotype in both medical and cosmetic applications. It has a longer duration of action compared to botulinus toxin F.
Botulinum toxin B: Also used in medical treatments, particularly for patients who develop resistance to botulinum toxin A.
Botulinum toxin E: Less commonly used but has applications in certain medical conditions.
Botulinum toxin G: Primarily used in research settings
Uniqueness of this compound: this compound is unique in its shorter duration of action compared to botulinum toxin A and B. This property can be advantageous in certain clinical situations where a temporary effect is desired. Additionally, its distinct molecular structure and mechanism of action provide valuable insights into the broader family of botulinum toxins .
Properties
CAS No. |
107231-15-2 |
|---|---|
Molecular Formula |
C14H24CoN2O6S2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



